Cas no 2138255-34-0 (2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide)

2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide structure
2138255-34-0 structure
商品名:2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
CAS番号:2138255-34-0
MF:C11H12N4O2S
メガワット:264.303580284119
CID:5844766
PubChem ID:165788770

2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide 化学的及び物理的性質

名前と識別子

    • 2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
    • EN300-1115449
    • 2138255-34-0
    • インチ: 1S/C11H12N4O2S/c1-18(16,17)8-6-14-15(7-8)10-5-3-2-4-9(10)11(12)13/h2-7H,1H3,(H3,12,13)
    • InChIKey: HRXGYEKIQAWTRZ-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=NN(C=1)C1C=CC=CC=1C(=N)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 264.06809681g/mol
  • どういたいしつりょう: 264.06809681g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 110Ų

2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1115449-0.5g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1115449-2.5g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1115449-1.0g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0
1g
$728.0 2023-06-09
Enamine
EN300-1115449-0.1g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1115449-0.25g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1115449-5.0g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0
5g
$2110.0 2023-06-09
Enamine
EN300-1115449-0.05g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1115449-10.0g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0
10g
$3131.0 2023-06-09
Enamine
EN300-1115449-5g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1115449-1g
2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide
2138255-34-0 95%
1g
$842.0 2023-10-27

2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide 関連文献

2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamideに関する追加情報

Introduction to 2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide (CAS No. 2138255-34-0)

2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, identified by its Chemical Abstracts Service (CAS) number 2138255-34-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzene derivatives, incorporating a pyrazole moiety and a carboximidamide functional group, which endows it with unique chemical and biological properties. The presence of the 4-methanesulfonyl substituent further enhances its reactivity and potential utility in synthetic chemistry and drug development.

The structural framework of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide consists of a benzene ring linked to a pyrazole ring through an amide bond. The 4-methanesulfonyl group is attached to the pyrazole ring, while the benzene ring features a carboximidamide substituent at the 1-position. This specific arrangement of functional groups makes the compound a promising candidate for further exploration in medicinal chemistry, particularly in the design of novel therapeutic agents.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and structural versatility. Pyrazole derivatives, in particular, have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The introduction of electron-withdrawing groups such as the 4-methanesulfonyl moiety can modulate the electronic properties of the pyrazole ring, influencing its interactions with biological targets. This modulation is crucial for optimizing drug-like properties such as potency, selectivity, and pharmacokinetic profiles.

The carboximidamide functional group in 2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide is another key feature that contributes to its chemical reactivity and biological significance. Carboximidamides are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amide bond can serve as a hinge region for protein-protein interactions or as a pharmacophore that binds to specific biological targets. The presence of this group in the compound suggests that it may possess inhibitory activity against certain enzymes or receptors involved in disease pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide with high accuracy. These computational studies have been instrumental in identifying potential drug candidates and optimizing their structures for improved efficacy. For instance, virtual screening techniques have been used to evaluate the interactions of this compound with various protein targets, providing insights into its potential therapeutic applications.

In addition to computational studies, experimental approaches such as X-ray crystallography have been employed to elucidate the three-dimensional structures of complexes formed between 2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide and biological targets. These structural insights have been crucial for understanding how the compound interacts with its intended targets and for designing analogs with enhanced properties. Crystallographic studies have revealed that the 4-methanesulfonyl group and the carboximidamide moiety play critical roles in mediating binding interactions, providing valuable information for structure-based drug design.

The synthesis of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic strategies include condensation reactions between appropriately substituted precursors followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic routes, making it feasible to produce larger quantities of the compound for further studies.

The biological evaluation of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide has focused on assessing its activity against various disease-related targets. Preliminary studies have shown that this compound exhibits inhibitory activity against certain enzymes involved in cancer progression and inflammation. The pyrazole core has been identified as a key pharmacophore responsible for these effects, while the 4-methanesulfonyl group contributes to enhancing binding affinity. These findings highlight the potential of this compound as a lead molecule for developing novel therapeutic agents.

Furthermore, the chemical diversity introduced by different substituents on the benzene ring can be exploited to generate libraries of analogs with tailored properties. Such libraries are valuable tools for high-throughput screening (HTS) experiments aimed at identifying compounds with optimized biological activity. The combination of synthetic chemistry expertise with HTS platforms has accelerated the discovery process in drug development pipelines.

The role of 2-(4-methanesulfonyl-1H-pyrazol-1H-pyrazolone)-substituted benzene derivatives like our focus compound is also relevant in materials science applications, where they can serve as building blocks for designing novel polymers or functional materials with specific properties such as luminescence or conductivity. The versatility of these compounds underscores their importance not only in pharmaceutical research but also in broader chemical innovation.

In conclusion,2-(4-methanesulfonyl--pyrazol--yl)-benzene--carboximid--mid-amide (CAS No: 2138255--34--0) represents an intriguing compound with significant potential in medicinal chemistry and beyond Its unique structural features make it an excellent candidate for further exploration into drug discovery efforts aimed at addressing unmet medical needs Current research trends indicate that this classof compounds will continue to be scrutinized for their therapeutic promise as new methodologies become available enabling more detailed investigations into their mechanismsof action

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